methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate is a sulfamoyl-substituted benzoate ester characterized by a unique structural framework. Its core structure consists of a benzoate ester with a sulfamoyl group (-SO₂NH-) at the para position (C4). The sulfamoyl nitrogen is further substituted with a [1-(thiophen-2-yl)cyclopropyl]methyl group, introducing a fused cyclopropane-thiophene moiety. This combination of aromatic, heterocyclic, and strained cyclopropane components distinguishes it from conventional sulfonylurea herbicides or sulfonamide-based pharmaceuticals.
Properties
IUPAC Name |
methyl 4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-21-15(18)12-4-6-13(7-5-12)23(19,20)17-11-16(8-9-16)14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSSQZKACNSPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl intermediate can be synthesized through a cyclopropanation reaction involving a thiophene derivative and a suitable cyclopropanating agent.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using a sulfamoyl chloride derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds similar to methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate exhibit significant antimicrobial activity. For instance, new thiopyrimidine–benzenesulfonamide compounds have been evaluated against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies suggest that derivatives of this compound could serve as foundational structures for developing new antimicrobial agents capable of overcoming antibiotic resistance .
Anticancer Activity
There is growing interest in the anticancer potential of sulfonamide derivatives. Compounds incorporating sulfonamide moieties have demonstrated cytotoxic effects against several cancer cell lines, including those associated with colon and breast cancers. The incorporation of the thiophene ring may enhance these effects due to its electronic properties, which can influence the compound's interaction with biological targets .
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic procedures that include:
- Formation of the Sulfonamide Linkage : This is achieved by reacting a suitable benzenesulfonamide with a cyclopropyl thiophen derivative.
- Esterification : The final step often involves esterification to produce the methyl ester form of the compound.
A detailed synthetic pathway is crucial for optimizing yield and purity, as demonstrated in various studies where reaction conditions such as temperature and solvent choice significantly affect the outcomes .
Polymer Chemistry
This compound can also be utilized in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, potentially enhancing the material's properties such as thermal stability and mechanical strength. The thiophene unit can contribute to improved electrical conductivity, making it suitable for applications in organic electronics .
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of related compounds, researchers found that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship where modifications to the thiophene and sulfonamide groups influenced antibacterial potency .
Case Study: Cancer Cell Line Testing
A series of experiments involving cancer cell lines demonstrated that this compound derivatives induced apoptosis in treated cells. This suggests potential as a therapeutic agent for cancer treatment, meriting further investigation into its mechanisms of action .
Tables
Mechanism of Action
The mechanism of action of methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The thiophene and cyclopropyl groups could play a role in these interactions by providing specific binding sites or influencing the compound’s overall conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on sulfonylurea herbicides sharing a methyl benzoate backbone but differing in substituents and biological targets. Below is a detailed comparison based on structural motifs, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound features a sulfamoyl (-SO₂NH-) linkage, whereas the reference compounds (e.g., triflusulfuron methyl) contain a sulfonylurea (-SO₂NHC(O)NH-) group . The cyclopropane-thiophene substituent in the target compound contrasts with the triazine rings in reference herbicides. Triazines are critical for acetolactate synthase (ALS) inhibition in plants, whereas thiophenes may confer distinct electronic or steric properties .
Metabolic Stability: Cyclopropane rings are known to resist oxidative degradation, which may improve metabolic stability relative to triazines, which are prone to hydrolysis .
Biological Activity: The reference herbicides inhibit ALS, a key enzyme in branched-chain amino acid synthesis in plants. The absence of a triazine ring in the target compound suggests a different mechanism of action or target specificity.
Synthetic Complexity :
- The synthesis of the target compound’s cyclopropane-thiophene group requires specialized methods (e.g., cyclopropanation via carbene insertion), whereas triazine-based analogs are typically assembled via nucleophilic substitution .
Research Findings and Implications
- Herbicide Resistance: Triazine-based sulfonylureas face widespread weed resistance due to ALS mutations. The target compound’s novel structure could circumvent existing resistance mechanisms .
- Structure-Activity Relationship (SAR): The thiophene’s π-π interactions and cyclopropane’s steric effects may optimize binding to non-ALS targets, warranting further exploration in drug discovery.
Biological Activity
Methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfamoyl derivatives, characterized by the presence of a thiophene ring and a cyclopropyl moiety. The IUPAC name for this compound is this compound. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 318.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC₅₀ value of 5.85 µM
- A549 (lung cancer) : IC₅₀ value of 4.53 µM
- HepG2 (liver cancer) : IC₅₀ value of 6.2 µM
These values indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interfere with:
- Apoptosis pathways : Inducing caspase activation leading to programmed cell death.
- Angiogenesis : Inhibiting vascular endothelial growth factor receptor (VEGFR) signaling, which is crucial for tumor growth and metastasis.
Study 1: In Vitro Evaluation
In a study published in MDPI, this compound was tested against multiple human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 1 µM .
Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. The compound showed strong binding interactions with the active sites of proteins involved in apoptosis and angiogenesis .
Pharmacological Applications
The potential therapeutic applications of this compound extend beyond oncology:
- Anti-inflammatory effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis.
- Antimicrobial activity : There are indications that sulfamoyl derivatives can exhibit antibacterial properties, which warrants further investigation.
Q & A
Q. What safety precautions are critical when handling methyl 4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)benzoate in laboratory settings?
Answer:
- Hazard Classification: The compound is classified under acute toxicity categories for oral, dermal, and inhalation exposure (Category 4, H302/H312/H332) .
- Protective Measures:
- Use NIOSH-approved safety glasses, gloves, and lab coats. Engineering controls like fume hoods (BS-approved) are mandatory for handling large quantities .
- Immediate decontamination of exposed skin/clothing and disposal as hazardous waste is required .
- Emergency Protocols: Contact Key Organics Limited’s emergency line (+44(0)1840 212137) during working hours for spills or exposure incidents .
Q. How can researchers verify the purity of synthesized this compound?
Answer:
- Analytical Methods:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to resolve impurities.
- Mass Spectrometry (HRMS): Confirm molecular weight (expected m/z ≈ 369.4000 for C18H15N3O4S) and isotopic patterns .
- NMR: Key signals include the methyl ester (δ ~3.9 ppm, singlet), thiophene protons (δ ~6.8–7.2 ppm), and cyclopropane protons (δ ~1.2–1.5 ppm) .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the cyclopropane-thiophene moiety into sulfonamide derivatives?
Answer:
- Cyclopropanation: Employ Simmons-Smith conditions (Zn/Cu couple with CH2I2) to generate the cyclopropane ring from allylic precursors .
- Thiophene Coupling: Use Suzuki-Miyaura cross-coupling with a thiophen-2-yl boronic acid and a brominated cyclopropane intermediate under Pd(PPh3)4 catalysis .
- Sulfamoylation: React the cyclopropane-thiophene intermediate with 4-(chlorosulfonyl)benzoic acid methyl ester in anhydrous DMF at 0–5°C .
Q. How does the thiophene moiety influence the compound’s electronic properties and biological interactions?
Answer:
- Electronic Effects: The thiophene’s electron-rich aromatic system enhances π-π stacking with biological targets (e.g., enzymes or receptors) .
- SAR Insights: Thiophene substitution improves metabolic stability compared to phenyl analogs, as seen in structurally related 1,3,4-thiadiazole derivatives .
- Computational Modeling: Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of ~4.2 eV, suggesting moderate reactivity suitable for inhibitor design .
Q. What experimental approaches resolve contradictions in toxicity data for structurally similar sulfonamides?
Answer:
- In Vitro vs. In Vivo Discrepancies:
- Mechanistic Studies: Use LC-MS/MS to identify reactive metabolites (e.g., sulfonic acid derivatives) that may explain acute toxicity .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
